molecular formula C9H9ClO2 B1266408 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine CAS No. 2164-33-2

2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine

Cat. No. B1266408
CAS RN: 2164-33-2
M. Wt: 184.62 g/mol
InChI Key: AYPKYQSHFKQVDL-UHFFFAOYSA-N
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Patent
US05480905

Procedure details

Commercial grade of 2-chloromethyl-1,4-benzodioxane (10.0 g, 54.7 mmol) and phthalimide potassium salt (12.0 g, 65.0 mmol) were added to N,N-dimethylformamide (350 ml) and subjected to reaction overnight under reflux; thereafter, N,N-dlmethylformamide was distilled off under vacuum. Water (250 ml) was added to the residue and the mixture was stirred well, with the floating solids being subsequently recovered by filtration. The solids were dried, then recrystallized from methanol/methylene chloride, thereby yielding (1,4-benzodioxan-2-ylmethyl)phthalimide as a colorless tabular crystal in an amount of 8.43 g. The thus obtained crystal was dissolved in ethanol (500 ml); to the solution, hydrazine hydrate (4.3 g) was added, followed by refluxing under heating for 3 h. The resulting solids were filtered off and ethanol was distilled off under vacuum, followed by addition of water (300 ml). Thereafter, an aqueous solution of 6N sodium hydroxide was added to adjust pH to 12 and the mixture was subjected to 3 cycles of extraction with methylene chloride. The methylene chloride layers were dried with anhydrous sodium sulfate, and concentrated under vacuum, thereby yielding a crude product of 2-aminomethyl-1,4-benzodioxane as a colorless oil (crude product, 4.3 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH:3]1[O:8][C:7]2[CH:9]=[CH:10][CH:11]=[CH:12][C:6]=2[O:5][CH2:4]1.[K].C1(=O)[NH:18]C(=O)C2=CC=CC=C12>CN(C)C=O>[NH2:18][CH2:2][CH:3]1[O:8][C:7]2[CH:9]=[CH:10][CH:11]=[CH:12][C:6]=2[O:5][CH2:4]1 |f:1.2,^1:12|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClCC1COC2=C(O1)C=CC=C2
Name
Quantity
12 g
Type
reactant
Smiles
[K].C1(C=2C(C(N1)=O)=CC=CC2)=O
Name
Quantity
350 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred well, with the floating solids
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
subjected to reaction overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
DISTILLATION
Type
DISTILLATION
Details
thereafter, N,N-dlmethylformamide was distilled off under vacuum
ADDITION
Type
ADDITION
Details
Water (250 ml) was added to the residue
FILTRATION
Type
FILTRATION
Details
being subsequently recovered by filtration
CUSTOM
Type
CUSTOM
Details
The solids were dried
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol/methylene chloride
DISSOLUTION
Type
DISSOLUTION
Details
The thus obtained crystal was dissolved in ethanol (500 ml)
ADDITION
Type
ADDITION
Details
to the solution, hydrazine hydrate (4.3 g) was added
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The resulting solids were filtered off
DISTILLATION
Type
DISTILLATION
Details
ethanol was distilled off under vacuum
ADDITION
Type
ADDITION
Details
followed by addition of water (300 ml)
ADDITION
Type
ADDITION
Details
Thereafter, an aqueous solution of 6N sodium hydroxide was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was subjected to 3 cycles of extraction with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride layers were dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NCC1COC2=C(O1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.